molecular formula C32H33ClFN5O11 B194724 Afatinib dimaleate CAS No. 850140-73-7

Afatinib dimaleate

Cat. No. B194724
M. Wt: 718.1 g/mol
InChI Key: USNRYVNRPYXCSP-JUGPPOIOSA-N
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Description

Afatinib dimaleate is an anti-cancer medication . It is used to treat non-small cell lung cancer (NSCLC) that is EGFR (epidermal growth factor receptor)-positive . The EGFR protein is found on the surface of cells and helps them to grow, but when the gene for EGFR is defective or abnormal cells can grow out of control causing cancer . Afatinib belongs to a class of drugs called kinase inhibitors .


Synthesis Analysis

Afatinib dimaleate is synthesized from 4-fluoro-2-aminobenzoic acid after a six-step reaction, including cyclization, nitration, substitution, reduction, condensation, and salification, with a total yield of 41.60% .


Molecular Structure Analysis

The molecular formula of Afatinib dimaleate is C32H33ClFN5O11 . The molecular weight is 718.083 Da .


Chemical Reactions Analysis

The synthetic process of Afatinib dimaleate involves a sequence of reactions such as nitro-reduction, amidation, and salification .


Physical And Chemical Properties Analysis

Afatinib dimaleate has a molecular weight of 717.18 and a molecular formula of C24H25ClFN5O3.2C4H4O4 . It is soluble in DMSO at a concentration of 80 mg/mL .

Scientific Research Applications

Afatinib Liposomes for Lung Cancer Treatment

Afatinib dimaleate, when encapsulated in liposomes, shows promise for treating non-small cell lung cancer. This approach enhances the drug's plasma concentration and offers protection against protein binding, thus potentially reducing idiosyncratic drug reactions. The study demonstrated a nearly 400-fold increase in peak concentration of afatinib liposomes compared to afatinib solution (Lu et al., 2019).

Synthesis of 4,7-Dichloro-6-nitroquinazoline

This study focuses on the synthesis of 4,7-Dichloro-6-nitroquinazoline, an important intermediate in the scalable production route of afatinib dimaleate. It highlights the chemical processes and characterizations involved in synthesizing afatinib, a tyrosine kinase inhibitor (Nguyen et al., 2020).

Bioequivalence Study in Chinese Volunteers

A bioequivalence study compared two afatinib dimaleate tablet formulations under fasted conditions in healthy Chinese subjects. This research is crucial in ensuring consistent quality and efficacy between different formulations of the medication (Shi et al., 2022).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of afatinib in healthy volunteers have been conducted to understand its absorption, distribution, metabolism, and excretion. These studies are fundamental for optimizing dosage regimens and enhancing therapeutic efficacy (Stopfer et al., 2012).

Synthesis Process Optimization

Research has been conducted to optimize the synthesis process of Afatinib Dimaleate, focusing on improving yield, controlling impurities, and ensuring quality. This is vital for large-scale manufacturing and ensuring the drug's purity and effectiveness (Kumar et al., 2019).

Competitive ELISA for Therapeutic Drug Monitoring

The development of a competitive enzyme-linked immunosorbent assay (ELISA) for afatinib offers a simpler method for therapeutic drug monitoring in clinical settings. This assay is crucial for routine pharmacokinetic applications and managing dosage in patients (Sogawa et al., 2018).

Safety And Hazards

Afatinib dimaleate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNRYVNRPYXCSP-JUGPPOIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33ClFN5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027713
Record name Afatinib dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afatinib dimaleate

CAS RN

850140-73-7
Record name Afatinib dimaleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afatinib dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,E)-N-(4-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)-oxy)kinazolyne-6-yl)-4-(dimethylamino)but-3-enamide dimaleat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFATINIB DIMALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1T5K7RZ0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
P Shi, X Jiang, Y Tao, T Li, X Li, C Wang… - Clinical …, 2022 - Wiley Online Library
… Here, we assessed the bioequivalence of the 2 afatinib dimaleate tablet formulations under fasted conditions in healthy Chinese subjects. The bioequivalence of the 2 afatinib dimaleate …
Number of citations: 3 accp1.onlinelibrary.wiley.com
L Yu, L Xuan, L Lianxin, Q Juan… - Journal of Engineering …, 2022 - search.ebscohost.com
… can be effectively inhibited by Afatinib dimaleate, which is a … quality and yield of Afatinib dimaleate. Additionally, compatible … The results show that Afatinib dimaleate is synthesized from 4…
Number of citations: 0 search.ebscohost.com
BB Chavan, V Sawant, RM Borkar… - … of Pharmaceutical and …, 2019 - Elsevier
… Forced degradation study was conducted on afatinib dimaleate according to ICH guidelines… Vadodara, India for the gift sample of the Afatinib dimaleate. The authors are also thankful to …
Number of citations: 15 www.sciencedirect.com
R Vejendla, C Subramanyam… - Indo-American J …, 2015 - researchgate.net
… Afatinib dimaleate was found to be completely soluble in acetonitrile and also, Afatinib dimaleate has UV absorption maxima at 258 nm. Hence conventional reverse phase HPLC has …
Number of citations: 8 www.researchgate.net
S Kumar, R Agrawal - Recent patents on anti-cancer drug …, 2014 - ingentaconnect.com
… Gilotrif tablets for oral administration are available in 40mg, 30mg, or 20mg of afatinib (equivalent to 59.12mg, 44.34mg, or 29.56mg afatinib dimaleate respectively). The inactive …
Number of citations: 16 www.ingentaconnect.com
J Bandla, S Ganapaty - researchgate.net
… The aim of the present study is to develop and validate a stability indicating method for the estimation of afatinib dimaleate in bulk and pharmaceutical dosage form using ultra-…
Number of citations: 0 www.researchgate.net
L Yu, L Xuan, L Lianxin, Q Juan, S Guangxia - Journal of Engineering …, 2022 - jestr.org
… can be effectively inhibited by Afatinib dimaleate, which is a … quality and yield of Afatinib dimaleate. Additionally, compatible … The results show that Afatinib dimaleate is synthesized from 4…
Number of citations: 3 www.jestr.org
S Wind, D Schnell, T Ebner, M Freiwald… - Clinical …, 2017 - Springer
… Following an oral dose of 15 mg [ 14 C]-radiolabelled afatinib dimaleate, most of the dose was recovered in the faeces (85.4 % within 312 h after dosing), with negligible clearance in …
Number of citations: 171 link.springer.com
GM Keating - Drugs, 2014 - Springer
Afatinib (Gilotrif™, Giotrif ® ) is an orally administered, irreversible inhibitor of the ErbB family of tyrosine kinases. Afatinib downregulates ErbB signalling by covalently binding to the …
Number of citations: 104 link.springer.com
X Lu, S Liu, X Yang, M Han, K Sun - Journal of Pharmaceutical and …, 2019 - Elsevier
… A sensitive quantitative liquid chromatography-tandem mass spectrometry assay for afatinib in rat plasma was developed and validated using afatinib dimaleate as a standard. The …
Number of citations: 11 www.sciencedirect.com

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